molecular formula C16H13NO3 B11849199 4-((2-Oxoindolin-3-yl)methyl)benzoic acid

4-((2-Oxoindolin-3-yl)methyl)benzoic acid

Cat. No.: B11849199
M. Wt: 267.28 g/mol
InChI Key: FXMDMVYFBSQEEV-UHFFFAOYSA-N
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Description

4-((2-Oxoindolin-3-yl)methyl)benzoic acid is a compound that belongs to the class of oxindoles, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Oxoindolin-3-yl)methyl)benzoic acid typically involves the condensation of 2-oxoindoline with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using more efficient catalysts and solvents. For instance, the Ullmann-Goldberg coupling reaction, which involves the use of copper catalysts, can be employed to enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-((2-Oxoindolin-3-yl)methyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxindoles and benzoic acid derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism by which 4-((2-Oxoindolin-3-yl)methyl)benzoic acid exerts its effects involves the inhibition of key enzymes and proteins involved in cell proliferation and survival. It targets molecular pathways such as the caspase pathway, leading to the induction of apoptosis in cancer cells . The compound also inhibits various kinases, which play a crucial role in cell signaling and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its dual functionality, combining the properties of oxindoles and benzoic acid derivatives. This unique structure allows it to interact with multiple molecular targets, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

4-[(2-oxo-1,3-dihydroindol-3-yl)methyl]benzoic acid

InChI

InChI=1S/C16H13NO3/c18-15-13(12-3-1-2-4-14(12)17-15)9-10-5-7-11(8-6-10)16(19)20/h1-8,13H,9H2,(H,17,18)(H,19,20)

InChI Key

FXMDMVYFBSQEEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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